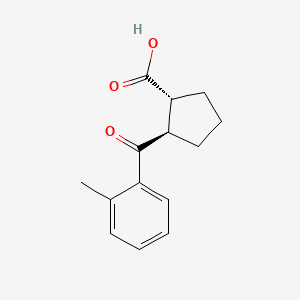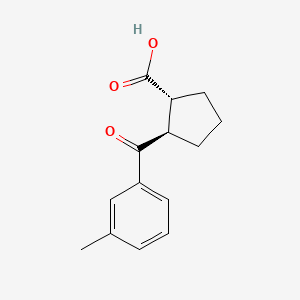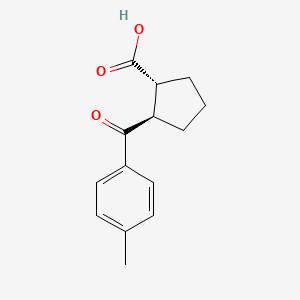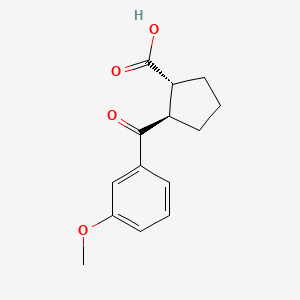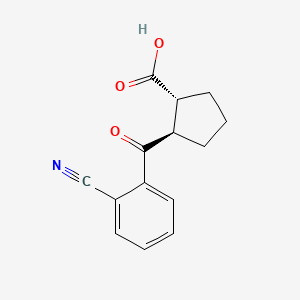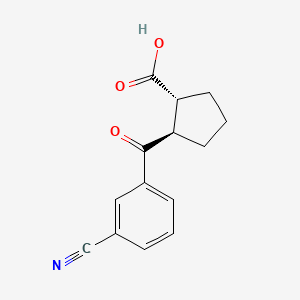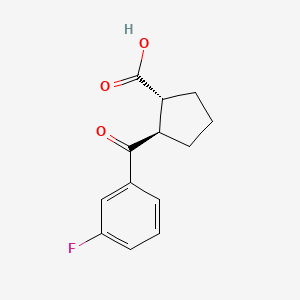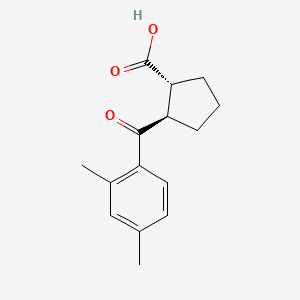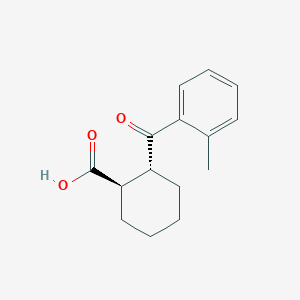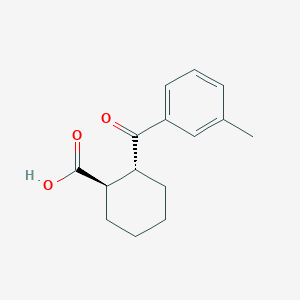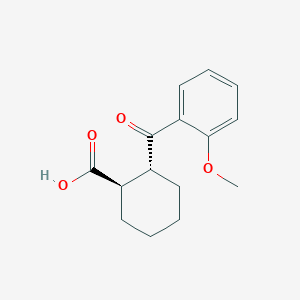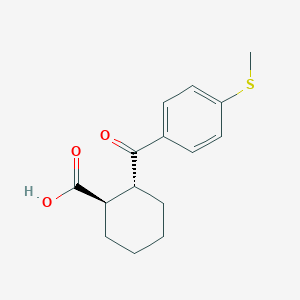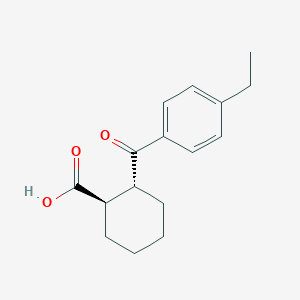![molecular formula C16H20O4 B1323907 cis-4-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid CAS No. 735275-78-2](/img/structure/B1323907.png)
cis-4-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as stilbenes . These are organic compounds containing a 1,2-diphenylethylene moiety. Stilbenes (C6-C2-C6) are derived from the common phenylpropene (C6-C3) skeleton building block .
Synthesis Analysis
The synthesis of this compound involves a mixture of enantiomers, as it is not chirally pure . The molecular weight of the compound is 276.33 .Molecular Structure Analysis
The IUPAC name of the compound is 4-[2-(2-methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid . The InChI code for the compound is 1S/C16H20O4/c1-20-15-5-3-2-4-13 (15)14 (17)10-11-6-8-12 (9-7-11)16 (18)19/h2-5,11-12H,6-10H2,1H3, (H,18,19)/t11-,12+ .Physical And Chemical Properties Analysis
The compound has a molecular weight of 276.33 . The compound is a white solid .Applications De Recherche Scientifique
1. Chemical Synthesis and Photochemistry
The synthesis and photochemical properties of related cyclohexane carboxylic acids have been explored. For instance, cis- and trans-1,1-Dimethyldecalin-10-carboxylic acids, synthesized through a series of chemical reactions including methylation, hydrogenation, and Wolff-Kishner reduction, exhibit distinctive photolytic properties. These properties are studied to understand their chemical behavior under light exposure, contributing to the broader field of organic photochemistry (Brown, 1964).
2. Potential as ACE Inhibitors
Research on cyclohexane derivatives like the cis- and trans-1,2-cyclohexanedicarboxylic acids has revealed their potential as angiotensin-converting enzyme (ACE) inhibitors. These compounds, especially the hydroxamic derivatives, show significant inhibitory activity against ACE, indicating potential therapeutic applications in treating cardiovascular diseases (Turbanti et al., 1993).
3. Analytical Chemistry and Metabolite Detection
The derivatives of cyclohexane carboxylic acids have been used in analytical chemistry, particularly in the detection of pyrethroid metabolites in human urine. Methods involving solid-phase extraction and gas chromatography-tandem mass spectrometry have been developed to determine these compounds, illustrating their importance in environmental and health-related studies (Arrebola et al., 1999).
4. Structural Studies and Conformational Analysis
The structural characteristics of cyclohexane carboxylic acid derivatives have been studied extensively. Techniques like two-dimensional NMR spectroscopy and X-ray crystallography have been employed to understand their molecular conformations and the influence of various substituents. These studies are vital for understanding the chemical behavior and potential applications of these compounds (Chan et al., 1991).
Safety And Hazards
Propriétés
IUPAC Name |
4-[2-(2-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O4/c1-20-15-5-3-2-4-13(15)14(17)10-11-6-8-12(9-7-11)16(18)19/h2-5,11-12H,6-10H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALZQBZQWJJHEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CC2CCC(CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301163979, DTXSID701170023 |
Source


|
| Record name | trans-4-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301163979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701170023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-4-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid | |
CAS RN |
735275-78-2, 735275-50-0 |
Source


|
| Record name | trans-4-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301163979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701170023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323824.png)
